(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone
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Overview
Description
The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone is a complex organic molecule that features a benzimidazole core linked to a piperidine ring and a dimethoxyphenyl group. This structure is significant due to its potential pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for developing new antibiotics .
Medicine
Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
Industrially, the compound can be used in the synthesis of advanced materials and as a precursor for other pharmacologically active compounds .
Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the target they interact with. Some benzimidazole derivatives have been found to exhibit various biological activities such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone typically involves multiple steps:
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Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions, often using polyphosphoric acid (PPA) as a dehydrating agent .
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Piperidine Ring Formation: : The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzimidazole intermediate .
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Attachment of Dimethoxyphenyl Group: : The final step involves the coupling of the dimethoxyphenyl group to the benzimidazole-piperidine intermediate. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific functional groups present .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using robust catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate .
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Reduction: : Reduction reactions can be performed on the benzimidazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride .
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where halogenated derivatives can be substituted with various nucleophiles .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for Suzuki or Heck coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced benzimidazole rings .
Comparison with Similar Compounds
Similar Compounds
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)phenylmethanone
- (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone
Uniqueness
The uniqueness of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone lies in its combination of a benzimidazole core with a piperidine ring and a dimethoxyphenyl group. This specific arrangement enhances its pharmacological properties, making it more effective in interacting with biological targets compared to similar compounds .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-18-8-7-15(13-19(18)27-2)21(25)24-11-9-14(10-12-24)20-22-16-5-3-4-6-17(16)23-20/h3-8,13-14H,9-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQRNRNPIKUVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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